molecular formula C22H17F3N2O3 B3476931 4-(2-anilino-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(2-anilino-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3476931
M. Wt: 414.4 g/mol
InChI Key: NCNQDLZOLQDLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-anilino-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound featuring a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable subject of study in various scientific fields.

Preparation Methods

The synthesis of 4-(2-anilino-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN) to form the desired product . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 4-(2-anilino-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include 2-(2-anilino-2-oxoethoxy)benzoic acid and other trifluoromethyl-substituted molecules . Compared to these compounds, 4-(2-anilino-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide offers unique properties due to its specific structure, which enhances its stability and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(2-anilino-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3/c23-22(24,25)16-5-4-8-18(13-16)27-21(29)15-9-11-19(12-10-15)30-14-20(28)26-17-6-2-1-3-7-17/h1-13H,14H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNQDLZOLQDLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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